molecular formula C8H5Cl2F3O B2922692 2-Chloro-5-(trifluoromethoxy)benzyl chloride CAS No. 1261836-07-0

2-Chloro-5-(trifluoromethoxy)benzyl chloride

Cat. No. B2922692
CAS RN: 1261836-07-0
M. Wt: 245.02
InChI Key: NSYFZJSOVVWENA-UHFFFAOYSA-N
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Description

“2-Chloro-5-(trifluoromethoxy)benzyl chloride” is an organic compound. It has a linear formula of CF3C6H4CH2Cl . Its molecular weight is 194.58 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzyl group (C6H5CH2-) attached to a chlorine atom and a trifluoromethoxy group (OCHF3) at the 2nd and 5th positions of the benzene ring, respectively .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been used in various chemical reactions. For instance, “2-(Trifluoromethyl)benzyl chloride” reacts with 2-benzo[b]thienyllithium to yield 6-fluorobenzo[b]naphtho[2,3-d]thiophene .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature with a density of 1.337 g/mL at 25 °C . The refractive index is 1.469 .

Safety and Hazards

The safety data sheet for a similar compound, “2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride”, indicates that it causes severe skin burns and eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

1-chloro-2-(chloromethyl)-4-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3O/c9-4-5-3-6(1-2-7(5)10)14-8(11,12)13/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYFZJSOVVWENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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